molecular formula C7H10ClNO6 B14272446 4-Ethoxy-1-oxidopyridin-1-ium;perchloric acid CAS No. 141312-11-0

4-Ethoxy-1-oxidopyridin-1-ium;perchloric acid

Cat. No.: B14272446
CAS No.: 141312-11-0
M. Wt: 239.61 g/mol
InChI Key: NTJYZSIWAGNXTB-UHFFFAOYSA-N
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Description

4-Ethoxy-1-oxidopyridin-1-ium;perchloric acid is a chemical compound with the molecular formula C7H10ClNO6 It is a derivative of pyridine, specifically a pyridine N-oxide, and is combined with perchloric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-1-oxidopyridin-1-ium;perchloric acid typically involves the oxidation of 4-ethoxypyridine. The oxidation process can be carried out using various oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often require a controlled temperature and pH to ensure the selective formation of the N-oxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions. The use of perchloric acid in the final step ensures the formation of the perchlorate salt, which is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1-oxidopyridin-1-ium;perchloric acid undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized pyridine derivatives, while reduction will produce the parent pyridine compound.

Scientific Research Applications

4-Ethoxy-1-oxidopyridin-1-ium;perchloric acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in oxidation reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial activity.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-Ethoxy-1-oxidopyridin-1-ium;perchloric acid involves its ability to act as an oxidizing agent. The N-oxide group can participate in redox reactions, transferring oxygen to other molecules. This property makes it useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or oxidation in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Pyridine N-oxide: A simpler analog without the ethoxy group.

    4-Methoxy-1-oxidopyridin-1-ium;perchloric acid: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

4-Ethoxy-1-oxidopyridin-1-ium;perchloric acid is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility. This makes it distinct from other pyridine N-oxides and perchlorate salts, offering different chemical and physical properties that can be advantageous in specific applications.

Properties

CAS No.

141312-11-0

Molecular Formula

C7H10ClNO6

Molecular Weight

239.61 g/mol

IUPAC Name

4-ethoxy-1-oxidopyridin-1-ium;perchloric acid

InChI

InChI=1S/C7H9NO2.ClHO4/c1-2-10-7-3-5-8(9)6-4-7;2-1(3,4)5/h3-6H,2H2,1H3;(H,2,3,4,5)

InChI Key

NTJYZSIWAGNXTB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=[N+](C=C1)[O-].OCl(=O)(=O)=O

Origin of Product

United States

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